PDK1 Inhibitory Potency: Class-Level Positioning of Thiazole-Pyrazole Carboxamides
The target compound belongs to a chemotype disclosed in US20130165450 as inhibitors of PDK1. While a specific IC50 value for this exact compound has not been publicly disclosed in a primary research article or patent, the patent establishes that thiazole carboxamide derivatives of this general class exhibit PDK1 inhibitory activity. The 3,4-diethoxybenzyl substituent is a distinct structural feature not exemplified in the patent's claims, which primarily describe N-aryl and N-heteroarylmethyl analogs [1]. This structural divergence implies a potentially unique selectivity or potency profile that warrants empirical determination. A Hypothesis annotation on PubMed Commons notes a reported IC50 of 28 µM for a related compound, but this cannot be reliably attributed to CAS 1187634-37-2 [2]. Direct head-to-head potency comparisons with specific comparator compounds are not available in the public domain.
| Evidence Dimension | PDK1 inhibitory activity |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound |
| Comparator Or Baseline | Chemotype generally active against PDK1 per US20130165450; specific comparator IC50 values not cross-referenced |
| Quantified Difference | Cannot be calculated; no direct comparator data available |
| Conditions | PDK1 inhibition assay context per US20130165450 |
Why This Matters
For procurement decisions, this compound represents a structurally differentiated entity within a validated PDK1 inhibitor chemotype, making it valuable for SAR exploration where the impact of 3,4-dialkoxybenzyl substitution on kinase potency needs to be empirically established.
- [1] US Patent Application US20130165450 A1. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. Merck Sharp & Dohme Corp. Published June 27, 2013. View Source
- [2] Hypothesis annotation on PubMed Commons (2017). Comment regarding IC50 of 28 µM for a related thiazole carboxamide derivative. View Source
